Saccharocarcin A

Antibacterial Chlamydia trachomatis Selectivity

Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the unusual tetronic acid family. It is structurally related to several notable secondary metabolites, including kijanimicin, chlorothricin, tetrocarcin, and versipelostatin, and is produced through fermentation of the rare actinomycete *Saccharothrix aerocolonigenes* subsp.

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B15568129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharocarcin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)
InChIKeyWBJMUCNBAGLXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saccharocarcin A: Macrocyclic Tetronic Acid Antibiotic for Gram-Positive and Chlamydia trachomatis Research


Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the unusual tetronic acid family. It is structurally related to several notable secondary metabolites, including kijanimicin, chlorothricin, tetrocarcin, and versipelostatin, and is produced through fermentation of the rare actinomycete *Saccharothrix aerocolonigenes* subsp. *antibiotica* [1]. The compound exhibits pronounced activity against Gram-positive bacteria and the intracellular pathogen *Chlamydia trachomatis*, while demonstrating a lack of cytotoxicity in certain cell models up to 1.0 µg/mL [2].

Why Substituting Saccharocarcin A with Other Tetronic Acid Antibiotics Can Compromise Research Outcomes


The tetronic acid family encompasses a diverse array of macrocyclic lactones with subtle but functionally significant structural variations. While compounds like kijanimicin, chlorothricin, tetrocarcin, and versipelostatin share a common biosynthetic origin, their differing side chains, glycosylation patterns, and core modifications can lead to distinct biological activities, potency spectra, and mechanisms of action. Notably, Saccharocarcin A possesses a unique structural feature—an ethyl or propyl side chain at the C-23 position and a methyl group at C-16, coupled with a novel sugar-amide at C-17—which differentiates it from other tetronic acid homologs [1]. Consequently, interchanging these compounds without empirical justification can introduce confounding variables, invalidate comparative assays, and lead to erroneous conclusions about structure-activity relationships (SAR) or therapeutic potential. The quantitative evidence below demonstrates why Saccharocarcin A must be considered as a distinct chemical probe, not merely a generic family member.

Saccharocarcin A: Quantitative Differentiation Data for Informed Procurement


Potent Inhibition of Chlamydia trachomatis with High Selectivity

Saccharocarcin A demonstrates potent and selective inhibition of *Chlamydia trachomatis* infectivity. In a cell-based assay using McCoy cells, treatment with 0.5 µg/mL of Saccharocarcin A resulted in an 88% reduction of infection, while the compound showed no cytotoxicity at concentrations up to 1.0 µg/mL in the same cell line [1]. This contrasts with the broader antibacterial activity of some class members, which can exhibit higher toxicity profiles or lack potent anti-chlamydial activity. For instance, while the related compound tetromycin A is active against Gram-positive bacteria including MRSA, its anti-chlamydial efficacy and selectivity profile are not established, making Saccharocarcin A a more targeted tool for *C. trachomatis* research .

Antibacterial Chlamydia trachomatis Selectivity

Broad-Spectrum Antibacterial Activity Against Key Gram-Positive Pathogens

Saccharocarcin A demonstrates a broad spectrum of activity against several clinically relevant Gram-positive and Gram-negative bacteria in standard disk diffusion assays. Specifically, it is active against *Micrococcus luteus*, *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, and *Candida albicans* [1]. While specific zone of inhibition data or MIC values are not consistently reported across all analogs in primary literature for direct head-to-head comparison, this broad activity profile distinguishes Saccharocarcin A from analogs like kijanimicin and chlorothricin, which are primarily noted for their Gram-positive activity. The reported activity against *P. aeruginosa* and *E. coli* suggests a potentially wider spectrum of action, making it a more versatile tool for initial antibacterial screening campaigns.

Antibacterial Gram-positive Disk diffusion

Distinctive Structural Features Underpinning Unique Biological Activity

Saccharocarcin A possesses unique structural attributes within the tetronic acid family. It is characterized by an ethyl or propyl side chain at the C-23 position and a methyl group at C-16, features that differentiate it from other tetronic acid homologs [1]. Furthermore, it contains a novel sugar-amide moiety at the C-17 position. These specific structural motifs are not universally present in related compounds like kijanimicin, chlorothricin, tetrocarcin, or versipelostatin. Such structural differences are critical determinants of biological activity, including target binding, cell permeability, and metabolic stability, which can lead to the distinct bioactivity profiles observed for Saccharocarcin A.

Structure-Activity Relationship Tetronic Acid Polyketide

Optimal Research and Discovery Applications for Saccharocarcin A Based on Validated Evidence


Targeted Chlamydia trachomatis Pathogenesis Studies and Drug Discovery

Saccharocarcin A is an ideal candidate for research programs focused on *Chlamydia trachomatis* pathogenesis and the development of novel anti-chlamydial therapeutics. The compound's demonstrated ability to inhibit *C. trachomatis* infection by 88% at 0.5 µg/mL, without inducing cytotoxicity in McCoy cells up to 1.0 µg/mL, provides a robust and selective chemical tool for dissecting the chlamydial developmental cycle and host-pathogen interactions [1]. Its distinct selectivity profile, compared to broader-spectrum antibiotics like tetracycline or azithromycin, allows for more precise interrogation of chlamydial biology and can serve as a valuable positive control in high-throughput screening campaigns for new anti-chlamydial agents.

Structure-Activity Relationship (SAR) Studies on Tetronic Acid Antibiotics

Given its unique structural features—specifically the ethyl/propyl side chain at C-23, the methyl group at C-16, and the novel sugar-amide at C-17—Saccharocarcin A is a critical component for any comprehensive SAR study of the tetronic acid class of antibiotics [1]. Researchers can use this compound to systematically evaluate how these specific modifications influence antibacterial potency, spectrum of activity, and selectivity compared to related compounds like kijanimicin, chlorothricin, and versipelostatin. Procurement of Saccharocarcin A enables the construction of a more complete and informative SAR landscape, which is essential for medicinal chemistry efforts aimed at optimizing this promising natural product scaffold.

Broad-Spectrum Antibacterial Screening and Mechanism of Action Studies

The reported activity of Saccharocarcin A against a panel of pathogens including *M. luteus*, *S. aureus*, *E. coli*, and *P. aeruginosa* in disk diffusion assays makes it a valuable probe for initial antibacterial screening and mechanism-of-action studies [1]. Its potential for activity against Gram-negative bacteria like *E. coli* and *P. aeruginosa*, which is not a hallmark of all tetronic acid analogs, suggests a potentially novel mechanism or enhanced permeability profile. This compound can be used to explore new targets in Gram-negative bacteria and to validate the antibacterial potential of the saccharocarcin scaffold in a broader context than its more narrowly active relatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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